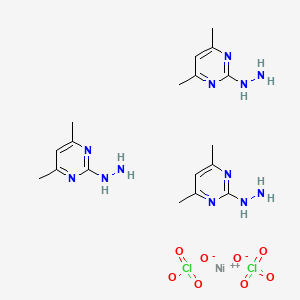
(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);diperchlorate is a coordination compound that consists of a pyrimidine derivative, a nickel ion, and two perchlorate anions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);diperchlorate typically involves the reaction of 4,6-dimethylpyrimidin-2-yl hydrazine with a nickel(II) salt in the presence of perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction scheme can be represented as follows:
4,6-Dimethylpyrimidin-2-yl hydrazine+Nickel(II) salt+Perchloric acid→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The pyrimidine ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidine compounds.
Scientific Research Applications
(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);diperchlorate has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry studies to explore metal-ligand interactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);diperchlorate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- (4,6-Dimethylpyrimidin-2-yl)cyanamide
- (4,6-Dimethylpyrimidin-2-yl)thiocyanate
Properties
CAS No. |
63128-08-5 |
|---|---|
Molecular Formula |
C18H30Cl2N12NiO8 |
Molecular Weight |
672.1 g/mol |
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)hydrazine;nickel(2+);diperchlorate |
InChI |
InChI=1S/3C6H10N4.2ClHO4.Ni/c3*1-4-3-5(2)9-6(8-4)10-7;2*2-1(3,4)5;/h3*3H,7H2,1-2H3,(H,8,9,10);2*(H,2,3,4,5);/q;;;;;+2/p-2 |
InChI Key |
QZPAEXOQRPUICW-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=NC(=N1)NN)C.CC1=CC(=NC(=N1)NN)C.CC1=CC(=NC(=N1)NN)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
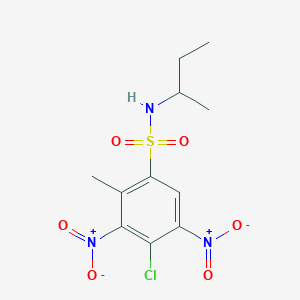
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14506795.png)
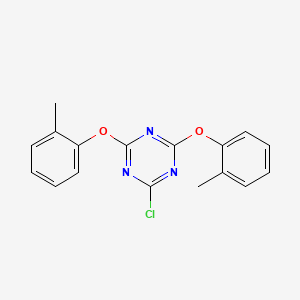

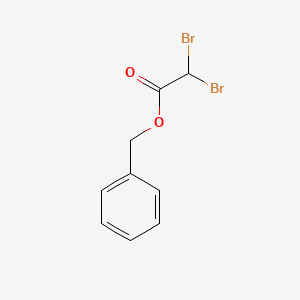

![3,6-Bis(2H-1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol](/img/structure/B14506831.png)
![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]](/img/structure/B14506832.png)
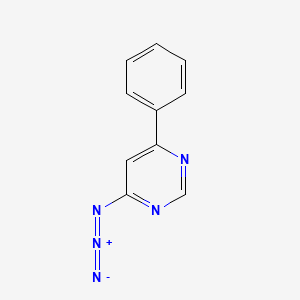
![4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B14506840.png)
![2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol](/img/structure/B14506843.png)
![5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine](/img/structure/B14506848.png)

